molecular formula C19H23N B5195298 N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine

N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine

Cat. No.: B5195298
M. Wt: 265.4 g/mol
InChI Key: WDUWPOZKUAURIE-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine is an organic compound with a complex structure that includes a benzyl group, a methylphenyl group, and a pent-4-en-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with 4-methylphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl and methylphenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in pharmacological studies or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-phenylpyrimidin-4-amine: This compound shares structural similarities with N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine but has a pyrimidine ring instead of a pent-4-en-2-amine chain.

    N-benzyl-N-(4-methylphenyl)amine: This compound is structurally similar but lacks the pent-4-en-2-amine chain.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-(4-methylphenyl)pent-4-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-4-14-19(3,18-12-10-16(2)11-13-18)20-15-17-8-6-5-7-9-17/h4-13,20H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUWPOZKUAURIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CC=C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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